molecular formula C20H24N2O3 B2685883 [2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine CAS No. 103211-41-2

[2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine

Cat. No.: B2685883
CAS No.: 103211-41-2
M. Wt: 340.423
InChI Key: RNFBXOBIDNOBJJ-UHFFFAOYSA-N
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Description

[2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine is a complex organic compound that features an indole moiety linked to a trimethoxybenzyl group via an ethylamine chain

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of the compound.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . The compound’s interaction with its targets could result in changes at the molecular level, which then translate into its observed biological effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound’s action could result in a range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethylamine Chain: The indole derivative is then reacted with ethylamine in the presence of a suitable catalyst to form the ethylamine-linked indole.

    Introduction of the Trimethoxybenzyl Group: The final step involves the alkylation of the ethylamine-linked indole with 3,4,5-trimethoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

[2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways, particularly those involving neurotransmitters.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • [2-(1H-Indol-3-yl)-ethyl]-(3,4-dimethoxy-benzyl)-amine
  • [2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-phenyl)-amine

Uniqueness

[2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine is unique due to the presence of the trimethoxybenzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-23-18-10-14(11-19(24-2)20(18)25-3)12-21-9-8-15-13-22-17-7-5-4-6-16(15)17/h4-7,10-11,13,21-22H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFBXOBIDNOBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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